Ceratospongamide

Description

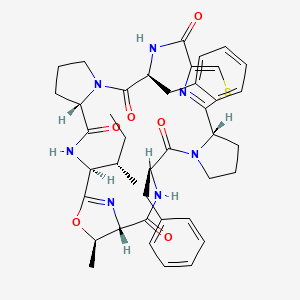

Structure

2D Structure

Properties

Molecular Formula |

C41H49N7O6S |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(2S,8S,11S,12R,15S,18S,24S)-8,24-dibenzyl-15-[(2S)-butan-2-yl]-12-methyl-13-oxa-29-thia-6,9,16,22,25,30,31-heptazapentacyclo[25.2.1.111,14.02,6.018,22]hentriaconta-1(30),14(31),27-triene-7,10,17,23,26-pentone |

InChI |

InChI=1S/C41H49N7O6S/c1-4-24(2)33-38-46-34(25(3)54-38)37(51)43-29(22-27-15-9-6-10-16-27)41(53)48-20-12-18-32(48)39-44-30(23-55-39)35(49)42-28(21-26-13-7-5-8-14-26)40(52)47-19-11-17-31(47)36(50)45-33/h5-10,13-16,23-25,28-29,31-34H,4,11-12,17-22H2,1-3H3,(H,42,49)(H,43,51)(H,45,50)/t24-,25+,28-,29-,31-,32-,33-,34-/m0/s1 |

InChI Key |

JGJRLDPHAICOKU-SMNCJGJGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@H](C(=O)N3CCC[C@H]3C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7 |

Canonical SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C(=O)N3CCCC3C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7 |

Synonyms |

ceratospongamide cis,cis-ceratospongamide trans,trans-ceratospongamide |

Origin of Product |

United States |

Natural Origin and Discovery of Ceratospongamide

Source Organisms and Symbiotic Relationships

The production of Ceratospongamide is attributed to a fascinating symbiotic relationship between a marine red alga and a sponge. frontiersin.orgaquadocs.org This partnership underscores the complexity of marine natural product biosynthesis, where it can be challenging to determine the true producer of a given metabolite. frontiersin.org

Ceratodictyon spongiosum, a species of red algae (Rhodophyta), is a primary source from which this compound has been isolated. nih.govnih.goveverand.com Red algae are known to be a prolific source of biologically active secondary metabolites. nih.govresearchgate.net The alga forms a complex, interwoven structure with its symbiotic partner. researchgate.netacs.org

Living in an inseparable association with the red alga is the marine sponge Sigmadocia symbiotica. nih.govnih.goveverand.com Sponges are well-documented producers of a vast array of novel natural products. frontiersin.orgaquadocs.org In this specific symbiotic relationship, the sponge's tissues are intimately integrated with the alga, making it difficult to ascertain which organism is the sole or primary producer of this compound without further investigation into their individual metabolic capabilities. frontiersin.orgaquadocs.org

The specific specimens of the algal and sponge symbionts that led to the discovery and isolation of this compound were collected from the marine waters of Biaro Island in Indonesia. researchgate.netacs.orgnih.govfrontiersin.org This region is part of a biodiverse marine environment that has yielded numerous novel chemical structures. mdpi.com

Table 1: Source Organisms and Collection Site

| Feature | Description |

|---|---|

| Algal Species | Ceratodictyon spongiosum (Rhodophyta) |

| Sponge Species | Sigmadocia symbiotica |

| Relationship | Symbiotic |

| Collection Location | Biaro Island, Indonesia |

Structural Elucidation and Conformational Analysis of Ceratospongamide

Spectroscopic and Analytical Techniques for Structure Elucidation

Modern spectroscopic methods were indispensable for piecing together the complex structure of Ceratospongamide and confirming the identity of its isomers.

The definitive structures of the this compound isomers were established through the extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This powerful analytical technique provides detailed information about the chemical environment and connectivity of atoms within a molecule. bhu.ac.in For this compound, a suite of advanced NMR experiments was employed, including 1H-13C Heteronuclear Multiple Quantum Coherence-Total Correlation Spectroscopy (HMQC-TOCSY) and 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiments. acs.org These 2D NMR techniques allowed researchers to map out the correlations between different nuclei, confirming the amino acid sequence and the structure of the complex heterocyclic portions of the molecule. acs.org

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR analyses provided the foundational data for the structural elucidation. The chemical shifts in the ¹³C-NMR spectrum were particularly vital for characterizing the proline amide bond conformations that define the two isomers. A significant difference in the chemical shifts of the proline β-carbon and γ-carbon is indicative of a cis peptide bond, whereas a smaller chemical shift difference points to a trans bond. researchgate.net This distinction was critical in assigning the cis,cis and trans,trans configurations.

While the original research publication contains detailed data tables of the specific ¹H and ¹³C chemical shifts for each atom in both isomers, this specific numerical data is not fully available in the public domain search results. The comprehensive assignment of these signals was, however, fundamental to confirming the final, complex structures of cis,cis- and trans,trans-ceratospongamide. acs.org

Below is a representative table outlining the types of data that would be generated from such an analysis.

| Residue | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Phe | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| Aromatic-H | Data not available | Data not available | |

| Pro | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| γ-H | Data not available | Data not available | |

| δ-H | Data not available | Data not available | |

| Ile-Oxz | α-H | Data not available | Data not available |

| β-H | Data not available | Data not available | |

| Thz | Thiazole-H | Data not available | Data not available |

| Note: Specific chemical shift values are not provided as they were not available in the search results. This table is for illustrative purposes only. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Experiments (e.g., HMQC-TOCSY, HMBC)

Two-dimensional NMR experiments were fundamental in assembling the peptide backbone and identifying the individual amino acid spin systems of this compound. Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Total Correlation Spectroscopy (TOCSY) were employed to establish the connectivity within each amino acid residue.

Heteronuclear Multiple Bond Correlation (HMBC) was particularly crucial for sequencing the peptide. biorxiv.orgmdpi.com This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), allowing for the connection of adjacent amino acid residues through the peptide bonds. biorxiv.org For instance, correlations from the α-proton of one amino acid to the carbonyl carbon of the preceding residue are key indicators of the peptide sequence. In complex cyclic peptides like this compound, HMBC data, in conjunction with other NMR experiments like COSY and TOCSY, helps to resolve signal overlap and piece together the molecular puzzle. researchgate.netresearchgate.net

Table 1: Illustrative 2D NMR Correlations for a Peptide Fragment (Note: This table provides a representative example of the types of correlations used in the structural elucidation of peptides like this compound, as specific data for this compound is proprietary.)

| Proton (¹H) | Correlated Carbon (¹³C) | Correlation Type | Inference |

|---|---|---|---|

| NH (Phe) | C=O (Pro) | HMBC | Connects Proline to Phenylalanine |

| Hα (Ile) | C=O (Thz) | HMBC | Connects Thiazole (B1198619) to Isoleucine |

| Hα (Pro) | Cδ (Pro) | TOCSY | Confirms Proline spin system |

| Hβ (Phe) | Cβ (Phe) | HMQC/HSQC | Assigns β-proton to β-carbon of Phenylalanine |

Mass Spectrometry (MS)

Mass spectrometry was a key tool in determining the molecular weight and elemental composition of this compound, as well as providing further sequence information through fragmentation analysis. nih.gov

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was utilized to determine the precise molecular weight of this compound. This soft ionization technique is well-suited for non-volatile and thermally labile molecules like peptides. nih.govmdpi.com The analysis provided a high-accuracy mass measurement, which allowed for the determination of the elemental formula of the molecule. nih.gov For this compound, the molecular formula was established as C₄₁H₄₉N₇O₆S. The HR-FABMS data typically shows a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. researchgate.net

Mass Spectral Fragmentation Pattern Analysis

Table 2: Representative Fragmentation Data for a Cyclic Peptide (Note: This table illustrates the type of data obtained from MS/MS analysis for peptide sequencing.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Inferred Loss |

|---|---|---|---|

| [M+H]⁺ | [M+H - 113]⁺ | 113 | Isoleucine/Leucine residue |

| [M+H]⁺ | [M+H - 97]⁺ | 97 | Proline residue |

| [M+H]⁺ | [M+H - 147]⁺ | 147 | Phenylalanine residue |

Chemical Degradation and Chiral Analysis

While spectroscopic methods define the planar structure, chemical degradation followed by chiral analysis is essential to determine the absolute stereochemistry of the constituent amino acids. mdpi.com

Ozonolysis for Stereochemistry Elucidation

To determine the stereochemistry of specific residues within the modified heterocyclic parts of this compound, chemical degradation was employed. For instance, the dihydro-derivative of this compound can be subjected to ozonolysis. This process cleaves the double bonds within the oxazoline (B21484) and thiazole rings, leading to the formation of fragments that can be more easily analyzed. The resulting amino acid derivatives are then isolated. The absolute configuration of these amino acids is subsequently determined by comparison with authentic standards using chiral chromatography techniques, such as chiral HPLC or GC. This multi-step process of degradation, isolation, and chiral comparison is a cornerstone for assigning the D- or L-configuration to each amino acid in the parent natural product.

Marfey's Method for Amino Acid Configuration

The absolute configuration of the amino acid residues within this compound was determined through chemical degradation followed by chiral analysis. A key technique employed for this purpose is Marfey's method. researchgate.netacs.org This established analytical procedure is widely used for determining the stereochemistry of amino acids. mdpi.com The process begins with the complete acid hydrolysis of the peptide to break it down into its constituent amino acids. nih.gov

Following hydrolysis, the resulting mixture of amino acids is derivatized with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.commdpi.com This reaction creates diastereomeric derivatives for each amino acid. Since the L-FDAA reagent is chirally pure, any D-amino acid present in the hydrolysate will form an L-D diastereomer, while any L-amino acid will form an L-L diastereomer. These diastereomers possess distinct physical properties and can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue can be unequivocally assigned. mdpi.com Through this methodology, the amino acid constituents of this compound, including two L-phenylalanine residues, one L-proline residue, and an (L-isoleucine)-L-methyloxazoline residue, were confirmed to possess the L-configuration. researchgate.netacs.org

Chiral Gas Chromatography–Mass Spectrometry (GC-MS)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the stereochemical analysis of chiral molecules like the amino acid components of peptides. nih.govgcms.cz While mass spectrometry itself is generally considered "chiral-blind," as it cannot differentiate between enantiomers based on their identical mass-to-charge ratios, its coupling with a chiral separation method like gas chromatography allows for effective chiral analysis. nih.gov

In this hyphenated technique, the sample, typically a hydrolyzed and derivatized mixture of amino acids, is introduced into a gas chromatograph equipped with a chiral stationary phase column. gcms.czlibretexts.org These specialized columns are designed to interact differently with enantiomers, leading to different retention times and thus enabling their separation. gcms.cz As the separated enantiomers elute from the column, they enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the molecules and analyzes their mass-to-charge ratio, providing definitive identification and quantification of each enantiomer. libretexts.org This method is particularly effective for analyzing volatile derivatives of amino acids and serves as a complementary or confirmatory tool to liquid chromatography-based methods like Marfey's analysis for establishing the absolute configuration of peptide constituents. nih.govresearchgate.net

Conformational Isomerism and Stability

This compound presents a remarkable case of conformational isomerism, existing as two distinct and stable isomers that are separable by standard chromatographic techniques like HPLC. acs.org This isomerism is not due to differences in the primary amino acid sequence or stereochemistry but arises from the restricted rotation around the two proline amide bonds within the cyclic heptapeptide (B1575542) structure. researchgate.netacs.org

cis,cis-Ceratospongamide and trans,trans-Ceratospongamide

The two stable conformational isomers of this compound are designated as cis,cis-ceratospongamide and trans,trans-ceratospongamide. acs.orgfigshare.com These names refer to the geometry of the two X-Pro (where X is the preceding amino acid) amide bonds. In the cis,cis isomer, both proline amide bonds adopt a cis conformation, while in the trans,trans isomer, both adopt a trans conformation. acs.org The prefixes "cis" and "trans" describe the relative orientation of the substituents on either side of the amide bond plane. wikipedia.org The isolation of two stable, non-interconverting proline amide rotamers from a natural source was considered an unprecedented finding. acs.org

| Isomer | Proline Amide Bond Conformation | Biological Activity (sPLA₂ Inhibition) |

| trans,trans-Ceratospongamide | Both proline amide bonds are in the trans conformation. acs.org | Potent inhibitor (ED₅₀ 32 nM). researchgate.netfigshare.com |

| cis,cis-Ceratospongamide | Both proline amide bonds are in the cis conformation. acs.org | Inactive. researchgate.netfigshare.com |

Chemical Synthesis of Ceratospongamide and Analogues

Total Synthesis Approaches

The total synthesis of ceratospongamide has been achieved through various strategic approaches, primarily involving the convergent assembly of linear peptide fragments followed by macrocyclization and final functional group transformations.

The construction of the linear heptapeptide (B1575542) precursor to this compound has been approached using convergent fragment condensation strategies. These methods involve the synthesis of smaller peptide segments which are then coupled together.

One common strategy is a [4+3] fragment condensation . In this approach, a tetrapeptide segment and a tripeptide segment containing the thiazole (B1198619) moiety are synthesized separately and then joined. arkat-usa.orgresearchgate.net For instance, a tetrapeptide like Boc-L-Phe-L-Pro-L-Ile-L-aThr-OH can be coupled with a tripeptide salt such as H-L-Phe-L-Pro-Thz-OMe. arkat-usa.org The coupling of these fragments has been accomplished using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). arkat-usa.org

An alternative convergent strategy involves a [5+2] fragment condensation . This approach was adopted for the synthesis of cis,cis-ceratospongamide, where a pentapeptide segment and a dipeptide segment were prepared and subsequently linked. thieme-connect.com The choice of fragmentation is critical, with strategies often designed to place racemization-resistant residues like proline or a heterocycle at the C-terminus of a fragment during the coupling step. thieme-connect.com

A more linear, stepwise assembly has also been employed, connecting dipeptide and tripeptide units sequentially to build the full heptapeptide chain. oup.com Regardless of the specific fragmentation, these strategies rely on standard peptide coupling reagents to form the amide bonds. chempep.com

Table 1: Selected Peptide Coupling Reagents in Linear Assembly

| Reagent Combination | Fragment Strategy | Reference |

|---|---|---|

| EDCI / HOAt | [4+3] Condensation | arkat-usa.org |

| DEPC | [5+2] Condensation | thieme-connect.com |

| HATU | [5+2] Condensation | thieme-connect.com |

Macrolactamization, the intramolecular ring-closing reaction to form the cyclic peptide backbone, is a critical and often low-yielding step in the synthesis of cyclic peptides. nih.gov The success of this step is highly dependent on the linear precursor adopting a favorable pre-cyclization conformation. uni-kiel.de For this compound, synthetic strategies have carefully considered the site of cyclization and the reagents used to promote it.

Studies have compared different amide bonds as potential cyclization sites. In one synthesis of cis,cis-ceratospongamide, two sites were investigated: the amide bond between the thiazole and phenylalanine (Thz/Phe) and the bond between proline and isoleucine (Pro/Ile). thieme-connect.com The cyclization at the Pro/Ile site proved to be sluggish. thieme-connect.com In contrast, forming the Thz/Phe bond was more efficient. thieme-connect.com The propensity of proline-containing sequences to induce turns can facilitate the macrocyclization process by bringing the ends of the linear peptide into proximity. arkat-usa.orguni-kiel.de

A variety of coupling reagents have been tested for this key transformation. While reagents like diphenylphosphoryl azide (B81097) (DPPA) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) were examined, pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) was found to be particularly effective, providing the cyclized product in 63% yield in one instance. thieme-connect.comrsc.orgscispace.com In another synthesis, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) with 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) was used to cyclize the linear precursor in a high yield of 95%. acs.org

Table 2: Comparison of Macrolactamization Reagents for this compound Synthesis

| Reagent | Cyclization Site | Yield | Reference |

|---|---|---|---|

| FDPP / DIPEA | Thz/Phe | 63% | arkat-usa.orgthieme-connect.com |

| HATU | Thz/Phe | Low/No Product | thieme-connect.com |

| DPPA | Thz/Phe | Lower than FDPP | thieme-connect.com |

The methyloxazoline ring in this compound is a sensitive moiety, particularly to acidic conditions. arkat-usa.orgthieme-connect.com This has led most synthetic routes to install this heterocycle at a late stage, often as the final step, through the cyclodehydration of an allo-threonine residue. thieme-connect.comacs.org This strategy mitigates the risk of ring opening or epimerization at the adjacent chiral center during other synthetic manipulations. arkat-usa.orgthieme-connect.com

The most commonly and effectively used reagent for this transformation is bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor. arkat-usa.orgthieme-connect.comacs.orgrsc.org This reagent efficiently promotes the cyclodehydration of the β-hydroxy amide of the threonine side chain to form the oxazoline (B21484) ring. organic-chemistry.org Yields for this step are typically very good, reported to be as high as 88-89%. arkat-usa.orgacs.org An alternative reagent, diethylaminosulfur trifluoride (DAST), is also known for promoting such cyclizations, though Deoxo-Fluor is often preferred for threonine-derived substrates due to its increased thermal stability and efficacy. organic-chemistry.orguzh.ch The reaction is generally stereospecific, proceeding with inversion of configuration at the carbinol center. cam.ac.uk

The thiazole moiety is another key heterocyclic component of this compound. Its synthesis is typically accomplished by constructing a thiazole-containing amino acid derivative, which is then incorporated into the peptide chain. mdpi.com A prevalent method for forming the thiazole ring is the oxidation of a corresponding thiazolidine (B150603) precursor. thieme-connect.com

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of this compound is a complex undertaking that presents several significant challenges, requiring innovative strategic solutions to achieve the target molecule efficiently and with high fidelity. arkat-usa.orgnih.gov The primary hurdles involve controlling stereochemistry, particularly epimerization, and effectively constructing the large macrocyclic structure. arkat-usa.org

A major challenge is the chemical sensitivity of the oxazoline ring and the propensity for the adjacent stereogenic center to undergo epimerization (a change in stereochemistry at one of several chiral centers). arkat-usa.org To circumvent this, a key innovation in the synthetic route is to delay the formation of the oxazoline ring until the final step of the synthesis. arkat-usa.org This strategy of late-stage installation protects the stereochemical integrity of the molecule throughout the preceding steps.

Another significant challenge is the macrocyclization step—the process of closing the ring of the linear peptide precursor. Such reactions are often low-yielding due to competing polymerization reactions and unfavorable entropic factors. The innovative approach to this problem was a "4+3 fragment condensation" strategy. arkat-usa.org The linear heptapeptide was constructed from two smaller fragments, and macrolactamization (ring-closing amide bond formation) was carefully planned. This design was believed to minimize epimerization at the C-terminus and leverage hydrogen-bond-induced turn-forming effects in the linear precursor to facilitate the ring-closing process. arkat-usa.org

Finally, controlling the complex conformational landscape of the flexible peptide precursor presented a challenge. The innovation here, as previously discussed, was using the final cyclodehydration to the rigid oxazoline as a "conformer-determining step". arkat-usa.org This elegantly solved the problem of isolating a single desired conformer from a mixture.

| Synthetic Challenge | Innovative Solution | Rationale |

| Epimerization The stereocenter next to the oxazoline ring is prone to epimerization. arkat-usa.org | Late-Stage Oxazoline Formation The oxazoline ring is installed in the final synthetic step. arkat-usa.org | This approach prevents the sensitive stereocenter from racemizing during the multiple steps of the synthesis. arkat-usa.org |

| Macrocyclization Effectively closing the large peptide ring can be difficult. arkat-usa.org | Strategic Fragment Condensation and Macrolactamization The macrocycle is formed from two linear peptide fragments. arkat-usa.org | This strategy minimizes steric hindrance and uses potential turn-inducing elements to facilitate the ring-closing reaction. arkat-usa.org |

| Conformational Control The flexible peptide precursor exists as a mixture of conformers. arkat-usa.org | Conformer-Determining Cyclodehydration The final ring-forming step locks the molecule's shape. arkat-usa.org | The formation of the rigid oxazoline ring forces the entire macrocycle into the single, desired cis,cis conformation. arkat-usa.org |

Biosynthetic Investigations of Ceratospongamide

Hypothesis of Non-Ribosomal Peptide Synthetase (NRPS) Involvement

The biosynthesis of ceratospongamide is strongly hypothesized to proceed via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. nih.govnih.gov NRPSs are large, modular enzymes that bacteria and fungi use to assemble a wide variety of peptide-based natural products, often with significant structural modifications. nih.govmdpi.com This hypothesis is based on several key features of the this compound structure which are hallmarks of non-ribosomal peptide (NRP) synthesis:

Cyclic Structure: Many NRPs are macrocycles, a feature often imparted by a terminal thioesterase (TE) domain in the NRPS assembly line that catalyzes the release and cyclization of the completed peptide chain. nih.gov

Heterocyclic Moieties: The presence of both an oxazoline (B21484) and a thiazole (B1198619) ring is characteristic of modified peptides produced by NRPSs. rsc.orgucsd.edu These systems possess specialized domains that modify standard amino acid residues into these heterocyclic structures during peptide assembly. nih.gov

Complex Assembly: The molecule is a heptapeptide (B1575542) composed of two L-phenylalanine residues, two L-proline residues, one L-isoleucine, and the precursors to the two heterocycles. arkat-usa.org This complex and specific sequence is consistent with the modular, assembly-line logic of NRPS enzymes, where each module is responsible for incorporating and sometimes modifying a specific amino acid. mdpi.combiorxiv.org

While the specific gene cluster encoding a this compound synthetase has not yet been identified from the source organisms, the molecular architecture of the final product provides compelling circumstantial evidence for the involvement of a multi-domain NRPS enzyme. nih.gov

Post-Translational Modifications and Heterocycle Formation

A defining characteristic of this compound is the incorporation of oxazoline and thiazole rings. In the context of peptide biosynthesis, these structures are typically formed through the post-translational modification of specific amino acid residues already incorporated into the peptide chain. nih.gov This process involves enzyme-catalyzed cyclodehydration reactions. ucsd.edu

Oxazoline Formation: The oxazoline moiety in this compound is derived from a threonine residue. thieme-connect.comrsc.org The biosynthetic machinery is proposed to catalyze an intramolecular cyclization where the amide carbonyl is attacked by the hydroxyl group of the threonine side chain, followed by dehydration to yield the five-membered oxazoline ring. ucsd.edu This transformation rigidifies the peptide backbone. ucsd.edu

Thiazole Formation: Similarly, the thiazole ring is biosynthesized from a cysteine residue (or in some pathways, a serine residue that is later sulfurated). arkat-usa.orgrsc.org The process involves a cyclodehydration reaction analogous to oxazoline formation, where the side-chain thiol of cysteine acts as the nucleophile, followed by an oxidation or elimination step to form the aromatic thiazole ring. ucsd.edu

These modifications are crucial for the final structure and biological activity of many natural products. nih.gov In this compound, the threonine-derived oxazoline, in particular, has been shown to play a critical role in controlling the kinetic distribution of the stable proline rotamers. nih.gov

Enzymatic Mechanisms and Precursors

Based on the NRPS hypothesis, the biosynthesis of this compound would be carried out by a modular enzyme complex with distinct domains, each performing a specific catalytic function. nih.gov The assembly process begins with the selection and activation of amino acid precursors by adenylation (A) domains. nih.govnih.gov

The proposed precursors for the this compound backbone are:

L-Phenylalanine (x2)

L-Proline (x2)

L-Isoleucine

L-Threonine

L-Cysteine

The table below outlines the hypothetical enzymatic steps involved in the assembly of this compound on an NRPS template.

| Step | Enzymatic Domain(s) | Function | Substrate(s)/Intermediate(s) |

| 1. Activation | Adenylation (A) | Selects and activates a specific amino acid using ATP, forming an aminoacyl-AMP intermediate. | L-Phe, L-Pro, L-Ile, L-Thr, L-Cys |

| 2. Thiolation | Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine arm. | Aminoacyl-AMP |

| 3. Heterocycle Formation | Cyclization (Cy) | Catalyzes the cyclodehydration of threonine and cysteine residues to form oxazoline and thiazoline (B8809763) rings, respectively. | Threonyl-T, Cysteinyl-T |

| 4. Oxidation | Oxidation (Ox) (for thiazole) | Catalyzes the oxidation of the thiazoline ring to the aromatic thiazole. | Thiazolinyl-intermediate |

| 5. Elongation | Condensation (C) | Catalyzes peptide bond formation between the growing peptide chain on the upstream module and the amino acid on the downstream module. | Peptidyl-T and Aminoacyl-T |

| 6. Termination | Thioesterase (TE) | Cleaves the completed heptapeptide from the final T-domain and catalyzes macrocyclization to form the final cyclic product. | Linear heptapeptidyl-T |

This table represents a hypothesized sequence of events based on known NRPS mechanisms. The exact order and specific nature of the domains for this compound are yet to be experimentally confirmed.

Unexplored Biosynthetic Aspects and Research Directions in Biogenesis

Despite the strong hypothesis for an NRPS pathway, significant questions regarding the biogenesis of this compound remain unanswered, presenting several avenues for future research.

Gene Cluster Identification: The foremost unexplored aspect is the identification and characterization of the this compound biosynthetic gene cluster (BGC). Locating this BGC in the genome of the red alga Ceratodictyon spongiosum or its symbiotic sponge is the definitive step required to validate the NRPS hypothesis and to enable detailed biochemical studies.

Enzyme Characterization: Once the BGC is identified, the individual enzymes (the NRPS modules and any associated tailoring enzymes) can be expressed and characterized. This would allow for the verification of substrate specificities of the A-domains and the precise catalytic mechanisms of the heterocycle-forming domains. u-tokyo.ac.jp

Timing of Events: The exact sequence of biosynthetic events is unknown. For instance, it is unclear whether heterocycle formation occurs before or after peptide bond formation at each step, or if macrocyclization by the thioesterase domain precedes or follows the final oxidation of the thiazoline to a thiazole.

Alternative Pathways: While an NRPS pathway is the most likely, the possibility of a Ribosomally Synthesized and Post-translationally modified Peptide (RiPP) pathway cannot be entirely excluded without genetic evidence. RiPPs are produced by the ribosome as a precursor peptide, which is then extensively modified by tailoring enzymes to yield the final natural product, a process that also commonly generates thiazole and oxazoline moieties. ucsd.edunih.gov

Role of Symbiosis: The true producer of this compound—the alga, the sponge, or a microbial symbiont thereof—remains to be definitively established. Understanding the symbiotic relationship is key to understanding the regulation and ecological role of the compound's biosynthesis.

Future research, leveraging modern genomic and metabolomic techniques, will be essential to fully elucidate the fascinating biosynthetic pathway of this unique marine natural product.

Biological Activity and Molecular Mechanisms of Ceratospongamide

Anti-inflammatory Activity Profiling

Ceratospongamide, a cyclic heptapeptide (B1575542) isolated from the marine red alga Ceratodictyon spongiosum and its symbiotic sponge Sigmadocia symbiotica, has been identified as a compound with notable biological activities, particularly in the realm of anti-inflammatory pathways. nih.govresearchgate.netcapes.gov.br

The primary anti-inflammatory mechanism of this compound is its ability to inhibit the expression of secreted phospholipase A2 (sPLA2). researchgate.netacs.org sPLA2 is a key enzyme in the inflammatory cascade responsible for hydrolyzing arachidonic acid from membrane phospholipids (B1166683). acs.org This process initiates the biosynthesis of potent pro-inflammatory mediators. acs.org The inhibition of sPLA2 is therefore a significant target for controlling inflammation. acs.orgmdpi.com Research has demonstrated that this compound potently suppresses the expression of sPLA2, particularly the type IIA enzyme, which is implicated in various inflammatory diseases. acs.orgnih.gov

The inhibitory action of this compound on sPLA2 expression has been characterized in specific cellular contexts. Studies have shown that its activity is directed against the increased expression of sPLA2 induced by pro-inflammatory cytokines. acs.org Specifically, in a cellular model using human hepatocellular carcinoma cells, the expression of sPLA2 is significantly upregulated when stimulated by Interleukin-1β (IL-1β), a potent mediator of the acute phase inflammatory response. acs.org this compound's inhibitory effect is observed in this stimulated environment, highlighting its role in counteracting inflammatory signals. acs.org

This compound exists as two stable conformational isomers, cis,cis-Ceratospongamide and trans,trans-Ceratospongamide, which differ in the geometry of their two proline amide bonds. nih.govresearchgate.netacs.org These isomers exhibit a dramatic difference in biological activity. researchgate.net The trans,trans isomer is a potent inhibitor of sPLA2 expression, whereas the cis,cis isomer is essentially inactive. researchgate.netacs.org

Molecular modeling suggests that the trans,trans isomer has a relatively planar and rigid structure, while the cis,cis isomer adopts a more puckered conformation. nih.govresearchgate.netacs.org This structural difference is believed to be the reason for the observed disparity in their anti-inflammatory effects, underscoring the high degree of structural specificity required for its biological function. researchgate.net

Table 1: Differential sPLA2 Inhibition by this compound Isomers

| Isomer | Activity on sPLA2 Expression | ED₅₀ |

| trans,trans-Ceratospongamide | Potent Inhibitor | 32 nM researchgate.netacs.org |

| cis,cis-Ceratospongamide | Inactive (up to 32 μM) | N/A acs.org |

The anti-inflammatory properties of this compound have been evaluated using established in vitro models. accscience.com A key model involves the use of human hepatocellular carcinoma cells (HepG2). acs.org In this system, inflammation is induced by treating the cells with the pro-inflammatory cytokine IL-1β, which leads to a marked increase in the expression and secretion of sPLA2. acs.org The efficacy of this compound is then measured by its ability to reduce the levels of sPLA2 produced by these stimulated cells. acs.org

Furthermore, promoter-based reporter assays have been employed to confirm the mechanism of action. researchgate.netacs.org In this approach, a reporter gene is placed under the control of the human sPLA2 promoter. trans,trans-Ceratospongamide was shown to inhibit the expression of this sPLA2 promoter-based reporter by 90%, providing strong evidence that its mode of action is at the level of gene expression. nih.govresearchgate.netacs.org

The inhibition of sPLA2 expression by trans,trans-Ceratospongamide has significant downstream consequences on the eicosanoid biosynthesis cascade. acs.org sPLA2 enzymes catalyze the initial, rate-limiting step in this pathway: the hydrolysis of phospholipids to release arachidonic acid. acs.orgnih.gov Arachidonic acid is the precursor for the synthesis of eicosanoids, a class of potent lipid signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. acs.orgstudysmarter.co.uklibretexts.org

These eicosanoids are critical mediators of inflammation, contributing to processes such as vasodilation, fever, and pain. libretexts.orgcuni.cz By potently inhibiting the expression of the sPLA2 enzyme, trans,trans-Ceratospongamide effectively cuts off the supply of the arachidonic acid substrate. acs.orgmdpi.com This action prevents the subsequent production of the entire family of pro-inflammatory eicosanoids, thereby blocking a major pathway of the inflammatory response. acs.orgnih.gov

Secreted Phospholipase A2 (sPLA2) Inhibition

Other Reported Biological Activities

While the anti-inflammatory activity of this compound is its most prominent feature, other biological activities have been noted, primarily through general screening assays.

The initial isolation of the this compound isomers from the marine red alga and its symbiotic sponge was guided by a brine shrimp toxicity assay using Artemia salina. nih.govacs.orgcapes.gov.br This assay is a simple, low-cost, and rapid method often used as a preliminary screening tool to assess the general toxicity and potential bioactivity of natural product extracts and pure compounds. nih.govrjsocmed.comresearchgate.net

In this assay, both the cis,cis and trans,trans isomers of this compound showed moderate toxicity against brine shrimp larvae. acs.org This activity, while not exceptionally potent, was sufficient to guide the fractionation process leading to their discovery. acs.orgacs.org It serves as an example of how general bioassays can be instrumental in the discovery of compounds with more specific and potent pharmacological activities. rjsocmed.com

Table 2: Brine Shrimp Toxicity of this compound Isomers

| Isomer | Bioactivity | LD₅₀ |

| cis,cis-Ceratospongamide | Moderate Toxicity | ~13-19 μM acs.org |

| trans,trans-Ceratospongamide | Moderate Toxicity | ~13-19 μM acs.org |

Molecular Targets and Interaction Mechanisms

This compound, a cyclic heptapeptide isolated from the marine red alga Ceratodictyon spongiosum and its symbiotic sponge Sigmadocia symbiotica, has garnered scientific interest for its notable biological activities. researchgate.netacs.orgnih.gov The mechanism of action and molecular targets of this compound, particularly its trans,trans-isomer, have been the focus of several studies.

Enzyme-Ligand Binding Hypotheses

The primary molecular target identified for trans,trans-ceratospongamide is the expression of secreted phospholipase A2 (sPLA2). researchgate.netacs.org sPLA2 is a key enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. acs.org It is hypothesized that this compound does not directly inhibit the sPLA2 enzyme but rather interferes with the signaling pathways that lead to its increased expression. acs.org

The pro-inflammatory cytokine interleukin-1β (IL-1β) is known to induce the expression of sPLA2 in various cell types. acs.org The signaling cascade initiated by IL-1β is complex, involving multiple proteins such as TRAF, MAP kinases, NF-κB, and the fos/jun family of transcription factors. acs.org The current hypothesis is that trans,trans-ceratospongamide interacts with one or more components of this signal transduction pathway, ultimately leading to the suppression of sPLA2 gene expression. This interaction is likely highly specific, given the stark difference in activity between its conformational isomers. researchgate.netacs.org

Conformational Requirements for Biological Potency

The biological activity of this compound is critically dependent on its three-dimensional structure. The compound exists as two stable conformational isomers, or rotamers, due to the orientation of the two proline amide bonds: cis,cis-ceratospongamide and trans,trans-ceratospongamide. researchgate.netacs.orgnih.gov

In cell-based assays, trans,trans-ceratospongamide is a potent inhibitor of sPLA2 expression, with an ED50 of 32 nM. researchgate.netacs.orgfrontiersin.orgnih.gov Conversely, the cis,cis isomer is inactive, showing no significant inhibition even at much higher concentrations. researchgate.netacs.org This stark difference underscores the stringent conformational and steric requirements for the biological activity of this compound. The planar structure of the trans,trans isomer is believed to be essential for its ability to bind effectively to its molecular target within the cell, an interaction that is lost with the conformational change to the puckered cis,cis form. researchgate.net

Table 1: Conformational Isomers of this compound and sPLA2 Inhibition

| Isomer | Conformation | sPLA2 Inhibition (ED50) | Biological Activity |

| trans,trans-ceratospongamide | Planar | 32 nM | Potent Inhibitor |

| cis,cis-ceratospongamide | Puckered | Inactive | Inactive |

In Vitro Preclinical Studies and Models

In vitro studies are conducted in controlled laboratory settings, such as cell cultures, to assess the biological activity and mechanisms of a compound before any testing in living organisms. veeprho.com These models are crucial for initial screening and mechanistic elucidation. veeprho.comemulatebio.com

Cell-Based Assays and Their Relevance

Cell-based assays are fundamental tools in pharmacology and drug discovery, providing insights into how a compound affects cellular functions. medtechbcn.comevercyte.com For this compound, the primary cell-based model used to evaluate its anti-inflammatory potential involves hepatocellular carcinoma cells stimulated with the pro-inflammatory cytokine IL-1β. acs.org This model is highly relevant because IL-1β is a key mediator in inflammatory processes and is known to induce the expression of sPLA2, a critical enzyme in the inflammatory cascade. acs.org

In this assay, the cells are treated with this compound before being stimulated with IL-1β. The level of sPLA2 secreted by the cells into the culture medium is then measured. The ability of this compound to reduce the amount of secreted sPLA2 indicates its inhibitory activity on the expression of this enzyme. acs.org

The results from these assays demonstrated a significant discovery: the trans,trans isomer of this compound potently inhibited sPLA2 expression with an ED50 of 32 nM, while the cis,cis isomer was found to be inactive. researchgate.netacs.orgfrontiersin.org This highlights the high specificity of the biological activity and the relevance of this cell-based model in distinguishing between active and inactive conformers.

Another important cell-based assay used in the study of this compound is the sPLA2 promoter-based reporter assay. acs.org In this system, cells are engineered to contain a gene for a reporter protein (like chloramphenicol (B1208) acetyltransferase) that is under the control of the human sPLA2 promoter. acs.orgnih.gov When the sPLA2 promoter is activated (e.g., by IL-1β), the reporter protein is produced. trans,trans-Ceratospongamide was shown to inhibit the expression of this reporter gene by 90%, providing further evidence that its mechanism of action involves the regulation of gene expression at the promoter level. researchgate.netacs.orgnih.gov

Mechanistic Studies at the Cellular Level

Mechanistic studies at the cellular level aim to unravel the specific molecular pathways through which a compound exerts its effects. For this compound, these studies have focused on understanding how it inhibits the expression of sPLA2.

The inflammatory response triggered by agents like lipopolysaccharide (LPS) or cytokines such as IL-1β involves the activation of complex intracellular signaling pathways. nih.govnih.gov Key among these are the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, which are crucial for the transcriptional activation of many pro-inflammatory genes, including sPLA2. nih.govresearchgate.net

While direct experimental evidence detailing the interaction of this compound with every component of these pathways is still emerging, the inhibition of sPLA2 expression strongly suggests that this compound acts on these upstream signaling cascades. acs.org The finding that trans,trans-ceratospongamide inhibits the sPLA2 promoter-driven reporter gene expression is a key piece of evidence. acs.org It indicates that the compound interferes with the binding of transcription factors to the promoter region of the sPLA2 gene or with the activity of the transcriptional machinery itself. acs.org

The differential activity between the trans,trans and cis,cis isomers suggests a highly specific interaction with a particular protein target within the signaling pathway. researchgate.netacs.org The planar conformation of the active trans,trans isomer is likely a critical feature for this molecular recognition, allowing it to fit into a specific binding site and disrupt the normal signaling process that leads to inflammation. researchgate.net

Structure Activity Relationship Sar Studies of Ceratospongamide

Impact of Isomerism and Conformation on Bioactivity

The bioactivity of ceratospongamide is profoundly dictated by its conformational geometry, specifically the isomerism around its two proline amide bonds. researchgate.netthieme-connect.com The compound has been isolated as two stable and distinct conformational isomers: trans,trans-ceratospongamide and cis,cis-ceratospongamide. nih.govacs.org

The trans,trans-isomer demonstrates potent biological activity, specifically as an inhibitor of secreted phospholipase A₂ (sPLA₂) expression in a cell-based anti-inflammatory model, with an ED₅₀ value of 32 nM. nih.govacs.org It has also been shown to inhibit the expression of a human-sPLA₂ promoter-based reporter by 90%. nih.govacs.org In stark contrast, the cis,cis-isomer is biologically inactive, showing no inhibition of sPLA₂ expression at concentrations up to 32 μM. acs.org

This dramatic difference in activity is a classic example of an "activity cliff," where a small structural change leads to a large drop in potency, highlighting the precise structural requirements for bioactivity. uq.edu.au The loss of function in the cis,cis isomer underscores that subtle aspects of a compound's three-dimensional structure are critical for its activity. nih.gov

| Isomer | Proline Amide Bonds | Conformation | Bioactivity (sPLA₂ Expression Inhibition) |

| trans,trans-Ceratospongamide | trans, trans | Planar | Potent (ED₅₀ = 32 nM) nih.gov |

| cis,cis-Ceratospongamide | cis, cis | Puckered | Inactive nih.gov |

Influence of Specific Amino Acid Residues on Activity

The primary structure of this compound consists of a unique assembly of amino acid residues: two L-phenylalanine residues, one L-proline residue, one (L-proline)thiazole unit, and one (L-isoleucine)-L-methyloxazoline residue. nih.govacs.org The specific nature and arrangement of these residues are integral to its structure and function.

Proline Residues: The presence of two proline residues is a key structural feature. nih.gov The restricted rotation around the peptide bonds preceding proline residues is directly responsible for the existence of the stable cis and trans isomers, which, as noted, is the primary determinant of bioactivity. thieme-connect.com The innate ability of proline to reduce the conformational flexibility of a peptide macrocycle is crucial for inducing the specific, bioactive conformation. nih.gov

Phenylalanine Residues: While direct substitution studies on this compound are not extensively reported, the presence of two bulky, aromatic L-phenylalanine residues is significant. frontiersin.org In the active planar conformation of trans,trans-ceratospongamide, these hydrophobic side chains are precisely positioned and likely form key interactions with the target protein or influence the molecule's ability to partition into membranes.

Modified Residues (Thiazole and Methyloxazoline): this compound contains a thiazole (B1198619) ring derived from a proline residue and a methyloxazoline ring derived from an isoleucine residue. nih.govnih.gov Such heterocyclic modifications are common in marine peptides and are known to contribute to structural rigidity and modulate biological functions. nih.gov The thiazole moiety, in particular, is a structural element found in many bioactive marine peptides and likely plays a role in target recognition or in maintaining the rigid macrocyclic structure necessary for activity. nih.govnih.gov

Rational Design of Analogues and Derivatives

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to improve its potency and selectivity or to better understand its SAR. nih.gov The absolute structure of trans,trans-ceratospongamide serves as a valuable starting point for such rational drug design efforts. nih.gov The process involves the chemical synthesis of derivatives where specific parts of the molecule are altered to probe their importance. mdpi.comamazonaws.com

The total synthesis of this compound has been achieved, which opens the door to creating structurally modified analogues that are not found in nature. thieme-connect.comnih.gov Synthetic strategies allow for the substitution of individual amino acids, modification of side chains, or alteration of the macrocycle's backbone to investigate the biological consequences of these changes. mdpi.com

For example, a common strategy for probing the role of heterocyclic elements is heteroatom interchange. In a study on the related thiazole-containing cyclic peptide lissoclinamide 5, an analogue was synthesized where the thiazole nitrogen was effectively swapped with a carbon by moving the carboxamide functionality. nih.gov The biological evaluation of this synthetic analogue revealed that this modification did not significantly alter its anticancer activity, suggesting that for lissoclinamide 5, the thiazole nitrogen itself was not a critical binding element. nih.gov Similar synthetic modifications to the thiazole or methyloxazoline rings in this compound could clarify their precise roles in sPLA₂ inhibition.

Key pharmacophoric elements include:

The Rigid, Planar Macrocyclic Core: This is provided by the trans,trans geometry of the proline amide bonds.

Spatial Arrangement of Hydrophobic Residues: The specific orientation of the two phenylalanine side chains and the isoleucine side chain within the planar conformation is likely critical for target binding.

Heterocyclic Moieties: The thiazole and methyloxazoline rings contribute to the structural rigidity and may be involved in specific hydrogen bonding or other interactions with the biological target. nih.gov

Defining this pharmacophore allows medicinal chemists to design simplified, non-peptide mimics or new analogues that retain the key features required for activity while potentially improving other properties. researchgate.net

Computational Approaches to SAR Analysis

Computational chemistry is a powerful tool for analyzing and predicting the SAR of complex molecules like this compound. mdpi.com

As noted, molecular modeling was instrumental in the initial discovery of this compound, providing the first structural hypothesis for the difference in activity between the cis,cis and trans,trans isomers. nih.govacs.org These models showed the planar nature of the active isomer versus the puckered conformation of the inactive one, a finding that was later supported by spectroscopic data. acs.org

Further computational studies, such as molecular dynamics (MD) simulations, can provide deeper insights. Coarse-grained MD simulations are used to study how sPLA₂, the target of this compound, interacts with and binds to lipid bilayers, its site of action. Docking studies can then be used to model how inhibitors, including this compound analogues, might bind to the enzyme's interfacial binding site or catalytic site, preventing it from hydrolyzing phospholipids (B1166683). mdpi.com Such computational models can help prioritize which synthetic analogues to create and test, accelerating the process of drug discovery and lead optimization. nih.gov

Future Research Directions and Potential Applications

Elucidation of Broader Biological Pathways and Molecular Targets

The primary known biological target of trans,trans-ceratospongamide is the inhibition of the expression of secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. acs.orgnih.gov Future research should aim to broaden our understanding of the specific molecular interactions governing this inhibition. Investigating the downstream effects of sPLA2 inhibition by ceratospongamide will be crucial to fully map its anti-inflammatory pathway.

A critical area of future inquiry is the identification of other potential molecular targets. The structural complexity of this compound suggests that it may interact with multiple proteins or pathways within the cell. frontiersin.orgarkat-usa.org Large-scale chemical systems biology approaches, including proteomics and transcriptomics, can be employed to uncover these off-target effects and build a comprehensive protein-ligand interaction network. plos.orgnih.gov This will not only help in understanding any potential side effects but may also reveal novel therapeutic applications for this compound beyond inflammation. plos.org Identifying the full spectrum of its biological targets is a fundamental step toward its development as a therapeutic agent. researchgate.net

Development of Novel Synthetic Analogues with Enhanced Specificity

The total synthesis of this compound has been successfully accomplished, providing a platform for the creation of synthetic analogues. arkat-usa.orgcapes.gov.broup.comthieme-connect.comoup.com A key future direction is the design and synthesis of novel analogues with improved specificity and potency for sPLA2 or other identified targets. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying different parts of the this compound scaffold, such as the amino acid residues, the thiazole (B1198619), and the oxazoline (B21484) rings, researchers can identify the key structural features essential for its biological activity. mdpi.com

The goal is to develop analogues that retain or enhance the desired therapeutic effects while minimizing any off-target interactions. dntb.gov.ua This could involve creating conformationally constrained analogues to lock the molecule in its most active form, thereby increasing its binding affinity and specificity for the target protein. sci-hub.semdpi.com The development of such analogues is a critical step in translating the discovery of this compound into a clinically viable drug.

Advanced Biosynthetic Investigations and Pathway Engineering

Methodological Advancements in Characterization and Biological Evaluation

Future research on this compound will benefit from the application of advanced analytical and evaluation techniques. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will continue to be vital for the structural elucidation of new analogues and for studying their conformational dynamics. acs.orgacs.org

In terms of biological evaluation, moving beyond simple cell-based assays to more complex and physiologically relevant models is essential. This includes the use of co-culture systems, organoids, and in vivo animal models to assess the efficacy and pharmacokinetics of this compound and its analogues. mdpi.com Developing and utilizing more sophisticated biological assays will provide a more accurate prediction of their therapeutic potential in humans.

Exploration of Chemical Ecology Roles

The role of this compound in the marine ecosystem is an intriguing and underexplored area of research. As a secondary metabolite, it likely plays a role in the chemical defense of the producing organism, potentially protecting it from predators, pathogens, or competing organisms. mdpi.comhilarispublisher.com Future studies in chemical ecology should aim to investigate these potential functions.

Understanding the ecological triggers for this compound production could provide insights into its natural function and may also inform strategies for optimizing its production in a laboratory setting. mdpi.comslu.se For instance, exposing the source organism to simulated environmental stressors could lead to increased yields of the compound. Elucidating the chemical ecology of this compound will not only contribute to our fundamental knowledge of marine ecosystems but may also have practical applications in aquaculture or the development of environmentally friendly antifouling agents. researchgate.net

Integration of Advanced Computational Methods (e.g., AI/ML) in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) offers powerful new tools for accelerating this compound research. schmidtsciences.orgresearchgate.net These computational methods can be applied across various stages of the research and development pipeline. nih.gov

Target Prediction and Drug Design: AI/ML algorithms can analyze the structure of this compound to predict potential biological targets and guide the rational design of novel analogues with improved properties. internationalpubls.comalloytx.comnih.gov

Biosynthetic Gene Cluster Identification: Machine learning models can be trained to identify NRPS and other biosynthetic gene clusters in genomic data, aiding in the discovery of the this compound biosynthetic pathway.

Predictive Modeling: AI can be used to build predictive models for the bioactivity and pharmacokinetic properties of new analogues, helping to prioritize which compounds to synthesize and test experimentally. internationalpubls.comalloytx.com

Data Analysis: Advanced computational methods can analyze large datasets from proteomic, transcriptomic, and metabolomic studies to identify patterns and generate new hypotheses about the mechanism of action and biological roles of this compound. researchgate.netfrontiersin.org

By combining computational approaches with traditional experimental work in a "design, build, test, learn" cycle, researchers can significantly accelerate the pace of discovery and development in this compound research. alloytx.com

Q & A

Q. What guidelines govern the sustainable harvesting of sponges for this compound research?

- Methodological Answer : Follow CITES Appendix II for endangered species. Use non-destructive sampling (e.g., <10% of a colony) and GPS-marked sites for population monitoring. Collaborate with marine conservation NGOs to align with biodiversity goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.